Cas no 2219374-53-3 (2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-)

2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 化学的及び物理的性質
名前と識別子
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- 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-
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- インチ: 1S/C6H6FNO3S/c1-11-5-3-2-4(7)6(8-5)12(9)10/h2-3H,1H3,(H,9,10)
- InChIKey: NAJLBKUFEFLYHO-UHFFFAOYSA-N
- ほほえんだ: C1(S(O)=O)=NC(OC)=CC=C1F
2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-752452-1.0g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 1.0g |
$2987.0 | 2024-05-23 | |
Enamine | EN300-752452-10.0g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 10.0g |
$12844.0 | 2024-05-23 | |
Enamine | EN300-752452-0.5g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 0.5g |
$2868.0 | 2024-05-23 | |
Enamine | EN300-752452-2.5g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 2.5g |
$5854.0 | 2024-05-23 | |
Enamine | EN300-752452-0.25g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 0.25g |
$2748.0 | 2024-05-23 | |
Enamine | EN300-752452-0.1g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 0.1g |
$2628.0 | 2024-05-23 | |
Enamine | EN300-752452-0.05g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 0.05g |
$2509.0 | 2024-05-23 | |
Enamine | EN300-752452-5.0g |
3-fluoro-6-methoxypyridine-2-sulfinic acid |
2219374-53-3 | 95% | 5.0g |
$8660.0 | 2024-05-23 |
2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-Pyridinesulfinic acid, 3-fluoro-6-methoxy-に関する追加情報
Research Brief on 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- (CAS: 2219374-53-3) in Chemical Biology and Pharmaceutical Applications
The compound 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- (CAS: 2219374-53-3) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic sulfinic acid derivative has attracted attention due to its unique structural features, including the electron-withdrawing fluorine atom and methoxy group at strategic positions on the pyridine ring. Recent studies have explored its potential as a building block for drug discovery and as a tool compound in biochemical studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a precursor for synthesizing novel kinase inhibitors. The research team utilized the sulfinic acid moiety for selective protein conjugation, while the fluorine and methoxy substitutions provided optimal electronic properties for target binding. Molecular docking studies revealed that derivatives of 2219374-53-3 showed preferential binding to the ATP pockets of certain tyrosine kinases, with IC50 values in the low micromolar range.
In chemical biology applications, 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- has shown particular promise as a bifunctional linker. Its sulfinic acid group enables efficient conjugation with various biomolecules under mild conditions, while the fluoropyridine core serves as an excellent reporter group for 19F-NMR studies. This dual functionality was highlighted in a recent Nature Chemical Biology paper, where researchers used the compound to develop novel protein-labeling probes for studying protein-protein interactions in live cells.
The synthetic accessibility of 2219374-53-3 has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a scalable, one-pot synthesis route with 78% overall yield, addressing previous challenges in the preparation of this valuable intermediate. The new synthetic protocol features improved safety profile and reduced environmental impact compared to traditional methods.
From a drug metabolism perspective, preliminary ADME studies on derivatives of this compound have shown favorable pharmacokinetic properties. The fluorine substitution appears to enhance metabolic stability while maintaining good solubility characteristics. However, researchers note that the sulfinic acid moiety may require prodrug strategies for optimal oral bioavailability in certain applications.
Looking forward, 2-Pyridinesulfinic acid, 3-fluoro-6-methoxy- represents a versatile chemical tool with potential applications across multiple therapeutic areas. Ongoing research is exploring its use in targeted protein degradation (PROTACs), chemical probe development, and as a building block for fragment-based drug discovery. The unique combination of its structural features continues to inspire innovative applications in chemical biology and pharmaceutical research.
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